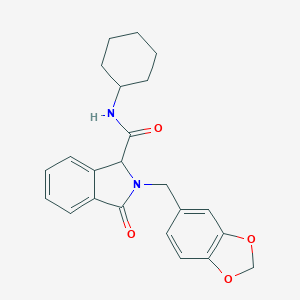![molecular formula C20H21N3O2S2 B293202 Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate, also known as A-971432, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.
Mechanism of Action
The mechanism of action of Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves the inhibition of a specific protein kinase known as RSK2. This protein kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting RSK2, Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can disrupt these processes and induce cell death in cancer cells, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, reduction of inflammation, and improvement in cognitive function. These effects are mediated through the inhibition of RSK2, which leads to the disruption of various cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is its specificity for RSK2, which makes it a potential therapeutic agent with minimal off-target effects. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Finally, further studies are needed to elucidate the mechanism of action of Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate and its potential interactions with other signaling pathways.
Synthesis Methods
The synthesis of Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves a multi-step process that includes the reaction of aniline with thiourea, followed by cyclization and subsequent reaction with ethyl chloroacetate. The final product is obtained after purification and isolation using various chromatographic techniques.
Scientific Research Applications
Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving cognitive function.
properties
Molecular Formula |
C20H21N3O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 2-[(4-anilino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-25-16(24)12-26-20-22-18(21-13-8-4-3-5-9-13)17-14-10-6-7-11-15(14)27-19(17)23-20/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,21,22,23) |
InChI Key |
NRKSPNZXOOAJJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzyl-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293119.png)

![N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine](/img/structure/B293122.png)

![1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B293125.png)
![Ethyl 4-methyl-6-phenyl-3-({[3-(trifluoromethyl)anilino]carbonyl}amino)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B293127.png)
![2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide](/img/structure/B293129.png)
![5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293131.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)

![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)